molecular formula C11H18N2O3 B1375021 Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate CAS No. 1219832-34-4

Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate

Cat. No.: B1375021
CAS No.: 1219832-34-4
M. Wt: 226.27 g/mol
InChI Key: ZVWLCTCSBSNDIR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl cyanoacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups involved. Its cyano and hydroxyl groups play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate: shares similarities with other piperidine derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct reactivity and properties. The presence of both cyano and hydroxyl groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Biological Activity

Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate (CAS: 1219832-34-4) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound contains a piperidine ring, a cyano group, and a hydroxyl functional group, making it a versatile intermediate in organic synthesis and a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the cyano and hydroxyl groups allows the compound to engage in nucleophilic and electrophilic reactions, respectively. This reactivity is crucial for its potential role in modulating biological pathways, particularly in relation to ion channels and enzyme inhibition.

Ion Channel Modulation

Research has indicated that compounds similar to this compound may act as blockers of potassium channels, specifically Kv1.3. The blockade of Kv1.3 channels has been associated with the inhibition of T cell activation and proliferation, suggesting a potential application in autoimmune diseases and other conditions where T cell modulation is beneficial .

Therapeutic Potential

The compound has been studied for its potential therapeutic applications, particularly in the context of:

  • Cancer Treatment : Compounds that inhibit specific protein kinases have shown promise as anti-cancer agents. This compound may exhibit similar properties due to its structural characteristics .
  • Autoimmune Disorders : By modulating T cell activity, this compound could be useful in treating conditions such as multiple sclerosis or rheumatoid arthritis .

Study on Kv1.3 Blockers

In a study exploring Kv1.3 channel blockers, several analogs were tested for their inhibitory potency. The results indicated that modifications to the chemical structure could enhance biological activity. For instance, certain structural changes led to improved potency against T cell activation, with some compounds achieving IC50 values as low as 0.8 µM . This suggests that this compound could be optimized further for enhanced therapeutic efficacy.

Comparative Analysis

To better understand the biological activity of this compound, it is essential to compare it with related compounds. The following table summarizes key properties and activities of selected piperidine derivatives:

Compound NameStructureBiological ActivityIC50 (µM)Notes
This compoundStructureKv1.3 BlockerTBDPotential use in autoimmune diseases
PAP-1StructureKv1.3 Blocker2Highly potent but lacks ionizable groups
Compound 14StructureKv1.3 Blocker0.75Improved activity with structural modifications

Properties

IUPAC Name

tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-10(2,3)16-9(14)13-6-4-5-11(15,7-12)8-13/h15H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWLCTCSBSNDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of N-Boc-3-piperidone (5.00 g, 25.1 mmol) and THF (15 mL) was added KCN (2.34 g, 37.6 mmol) and H2O (15 mL) and the resulting solution was cooled to 0° C. To the resulting homogeneous orange solution was added a solution of NaHSO3 (1.25 g, 37.6 mmol) and H2O (15 mL). The resulting solution was stirred at 0° C. for 1 hour. The solution was twice extracted DCM and the combined extracts were dried by Na2SO4, filtered and evaporated to afford title compound 5.7 g as white solid. MS (m/z): 127 (M+H-Boc)+
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
2.34 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1-Boc-3-piperidinone (5.0 g, 0.0251 mol) in THF (15 mL) was added dropwise to a solution of potassium cyanide (1.8 g, 0.0276 mol) in water (15 mL) at 0-5° C. Acetic acid (1.6 mL, 0.0276 mol) was added and the solution was allowed to warm to room temperature and stir for 1 hr. The mixture was partitioned between water (50 mL) and ethyl acetate (1×150 mL). The organics were washed with 2×50 mL water, 1×50 mL saturated sodium chloride, and dried over Na2SO4. The dried organics were evaporated to obtain 5.5 g of yellow solid. The material was used without purification. MS (ESI) m/z 265 [M+K]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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